molecular formula C18H14F3N3OS B2533580 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034496-17-6

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2533580
CAS No.: 2034496-17-6
M. Wt: 377.39
InChI Key: XLJUBYPJQOCJRY-UHFFFAOYSA-N
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Description

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a synthetic organic compound that features a pyrazine ring substituted with a thiophene group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.

    Introduction of the thiophene group: The thiophene group can be introduced via a substitution reaction, often using a halogenated thiophene derivative.

    Attachment of the trifluoromethylphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the pyrazine ring.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide: can be compared with other pyrazine derivatives, thiophene-containing compounds, and trifluoromethylphenyl derivatives.

    Unique Features: The combination of these three functional groups in a single molecule might confer unique properties, such as enhanced biological activity or specific chemical reactivity.

Highlighting Uniqueness

    Biological Activity: If this compound shows unique binding affinity or selectivity for a particular biological target, it could be more effective than similar compounds.

    Chemical Reactivity: The presence of multiple functional groups might allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-3-12(9-13)10-16(25)24-11-14-17(23-7-6-22-14)15-5-2-8-26-15/h1-9H,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJUBYPJQOCJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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